Lipophilicity Modulation: XLogP3‑AA of the 4‑Methoxy Derivative vs. 4‑Chloro and Unsubstituted Benzamide Analogs
The 4‑methoxy substituent reduces computed lipophilicity by 0.7 log units compared to the 4‑chloro analog (XLogP3‑AA = 1.7 vs. 2.4), and by 0.1 log units compared to the unsubstituted benzamide (XLogP3‑AA = 1.8), placing the compound in a more favorable range for aqueous solubility and oral bioavailability according to Lipinski guidelines [1]. This intermediate lipophilicity offers a balanced permeability‑solubility profile that the more lipophilic 4‑chloro analog lacks.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.7 |
| Comparator Or Baseline | 4‑chloro analog (CAS 338401‑48‑2): XLogP3‑AA = 2.4; Unsubstituted benzamide (CAS 338401‑46‑0): XLogP3‑AA = 1.8 |
| Quantified Difference | Δ = −0.7 (vs. 4‑chloro); Δ = −0.1 (vs. unsubstituted) |
| Conditions | PubChem computed property (XLogP3 3.0 algorithm) |
Why This Matters
Lower lipophilicity correlates with improved aqueous solubility and reduced non‑specific protein binding, which are critical for achieving reliable dose‑response curves in biochemical and cellular assays during early‑stage screening.
- [1] PubChem. Computed Properties: 4‑methoxy (CID 135497736), 4‑chloro (CID 135511472, CAS 338401‑48‑2), and unsubstituted benzamide (CID 135416107, CAS 338401‑46‑0). National Center for Biotechnology Information. View Source
